molecular formula C18H15N3O2S B2603469 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 898449-78-0

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2603469
CAS No.: 898449-78-0
M. Wt: 337.4
InChI Key: PQXSJJYVKAAEGR-KPKJPENVSA-N
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Description

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to an oxadiazole ring, which is further substituted with a methylthio group on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable methylthio precursor.

    Coupling with Cinnamamide: The final step involves the coupling of the oxadiazole derivative with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, chlorine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and antioxidant agent.

    Pharmacology: The compound is studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Materials Science: Due to its unique structural properties, this compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Comparison with Similar Compounds

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further study and development.

Properties

IUPAC Name

(E)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXSJJYVKAAEGR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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